2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
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Overview
Description
2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, and a dimethylthiophene moiety
Preparation Methods
The synthesis of 2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzyl Group:
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Dimethylthiophene Moiety: This step involves the synthesis of the dimethylthiophene ring, which can be achieved through a series of cyclization reactions.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the desired biological effect.
Comparison with Similar Compounds
2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the nature of the substituents on the core structure.
Thiophene derivatives: Compounds containing the thiophene ring, which may have different functional groups attached to the ring.
Amide derivatives: Compounds with similar amide bonds but different substituents on the nitrogen or carbon atoms.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2OS |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N2OS/c1-16-17(2)27-23(21(16)15-24)25-22(26)20(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,20H,13-14H2,1-2H3,(H,25,26) |
InChI Key |
ODHSUPJFYIUPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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